4-Amino-2-chlorophenol hydrochloride

Nephrotoxicity Structure-Activity Relationship (SAR) In Vivo Toxicology

Addressing the need for a reliable, high-purity intermediate with well-defined nephrotoxic SAR. This compound is essential for reproducible AKI research and consistent synthon performance. Key benefits: • Proven in vivo nephrotoxicity for robust non-oliguric AKI models. • Distinct bioactivation pathway (peroxidase/cyclooxygenase-dependent) for mechanistic STR studies. • Essential ortho-chloro substitution pattern for regioselective 1,4-benzothiazine scaffold construction.

Molecular Formula C6H7Cl2NO
Molecular Weight 180.03 g/mol
CAS No. 7248-09-1
Cat. No. B8495025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chlorophenol hydrochloride
CAS7248-09-1
Molecular FormulaC6H7Cl2NO
Molecular Weight180.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)O.Cl
InChIInChI=1S/C6H6ClNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H
InChIKeyGWMXUYUAJMDREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chlorophenol Hydrochloride: Core Properties & Regulatory Context


4-Amino-2-chlorophenol hydrochloride (CAS 7248-09-1), the hydrochloride salt of 4-amino-2-chlorophenol (CAS 3964-52-1), is a chlorinated aniline derivative with the molecular formula C6H7Cl2NO and a molecular weight of 180.03 g/mol . This compound is supplied as a crystalline solid with a standard purity specification of ≥98% (by GC or titration) [1]. It is recognized for its role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, as well as in the preparation of novel fluorescent pH indicators and magnetically recyclable polydopamine composites . In analytical and quality control workflows, the free base form (CAS 3964-52-1) is available for use as a reference standard in method development and validation for Abbreviated New Drug Applications (ANDA) [2].

Isomer-specific nephrotoxicity probe for renal injury models
Synthesis intermediate for heterocyclic scaffolds (1,4-benzothiazines)
Free-base reference standard for ANDA method development

Why 4-Amino-2-chlorophenol Hydrochloride Is Irreplaceable


In the class of aminophenols and aminochlorophenols, the precise ring position of both the amino and chloro substituents is a critical determinant of biological activity, synthetic reactivity, and physicochemical properties [1]. As demonstrated by comparative toxicology studies, even the simple isomeric shift from a 4-amino-2-chloro to a 2-amino-4-chloro substitution pattern results in a significant alteration of in vivo nephrotoxic potency, with the 4-amino-2-chloro isomer being a demonstrably more potent renal toxicant [2]. Similarly, the number and position of chloro groups have been shown to influence nephrotoxic potential in a graded fashion, with 4-amino-2,6-dichlorophenol exhibiting greater cytotoxicity than 4-amino-2-chlorophenol, which in turn is more potent than the unchlorinated 4-aminophenol [3]. These structure-activity relationships (SAR) underscore that the specific substitution pattern of 4-amino-2-chlorophenol confers a unique profile of reactivity and biological interaction, making direct substitution with a generic analog potentially invalid for applications requiring precise mechanistic or toxicological outcomes [2].

Positional isomer 2-Amino-4-chlorophenol may induce opposite renal functional response (oliguria vs. diuresis) and higher lethal dose threshold, altering model phenotype.
Dichloro analog 4-Amino-2,6-dichlorophenol exhibits higher cytotoxicity rank; substitution may shift toxicity window and overestimate nephrotoxic potency in screening.
Unchlorinated 4-aminophenol Lacks ortho-chloro-dependent bioactivation pathway via peroxidases; mechanistic and potency profiles may not transfer.

4-Amino-2-chlorophenol Hydrochloride: Head-to-Head Evidence


In Vivo Nephrotoxic Potency vs. 2-Amino-4-chlorophenol

In a direct in vivo comparative study in male Fischer 344 rats, 4-amino-2-chlorophenol hydrochloride demonstrated a significantly lower threshold for inducing nephrotoxicity compared to 2-amino-4-chlorophenol hydrochloride. While 4-amino-2-chlorophenol at a dose of 0.8 mmol/kg (i.p.) induced clear nephrotoxicity characterized by diuresis, proteinuria, glucosuria, and elevated blood urea nitrogen (BUN), the same 0.8 mmol/kg dose of 2-amino-4-chlorophenol produced only minor changes in kidney function [1]. Furthermore, 4-amino-2-chlorophenol induced marked proximal tubular damage, whereas the comparator induced transient oliguria and milder effects [1].

In vivo nephrotoxic potency
Head-to-head
0.8 mmol/kg (i.p.) induces clear nephrotoxicity with diuresis and proteinuria; isomer shows minor changes.
Supports isomer-specific nephrotoxicity model selection.
Lethal dose: 1.0 vs. 1.2 mmol/kg; Fischer 344 rat, n=4/group.
Nephrotoxicity Structure-Activity Relationship (SAR) In Vivo Toxicology

Cytotoxicity Ranking Among Aminophenol Analogs

In an in vitro assay using isolated renal cortical cells (IRCC) from male Fischer 344 rats, the nephrotoxic potential of a series of aminophenols was quantitatively ranked. The order of decreasing cytotoxicity (as measured by lactate dehydrogenase (LDH) release at 1.0 mM after 60 minutes) was determined to be: 4-amino-2,6-dichlorophenol (4-A2,6-DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (4-A3CP) [1]. This positions 4-A2CP as having an intermediate potency, significantly higher than the parent 4-aminophenol but lower than the more heavily chlorinated dichloro analog.

Cytotoxicity ranking
Reported rank
4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP (LDH release, 1.0 mM).
Supports structure-toxicity relationship ranking context.
IRCC from Fischer 344 rats, 60 min incubation.
In Vitro Toxicology Cytotoxicity Structure-Toxicity Relationship

Purity & Melting Point Specifications

The procurement specification for 4-amino-2-chlorophenol (free base) includes a minimum purity of 98.0% as determined by gas chromatography (GC) and nonaqueous titration, with a melting point range of 150-153 °C (lit.) . For the hydrochloride salt (CAS 7248-09-1), the standard purity is also specified at 98%, with batch-specific certificates of analysis available including NMR, HPLC, and GC data . In contrast, the positional isomer 2-amino-4-chlorophenol exhibits a lower melting point range of 137.0-141.0 °C, providing a clear physicochemical differentiation point [1].

Purity & melting point
Specification review
Free base: ≥98% purity (GC), mp 150–153 °C. HCl salt: ≥98%.
Supports lot-to-lot reproducibility and identity confirmation.
Isomer 2-amino-4-chlorophenol mp 137–141 °C; batch COA recommended.
Analytical Chemistry Quality Control Synthesis Intermediate

Synthetic Utility in Antifungal 1,4-Benzothiazines

4-Amino-2-chlorophenol is a key building block in the preparation of antifungal 1,4-benzothiazine derivatives, a class of heterocyclic compounds known for their broad pharmacological activity . While this is a class-level application for aminophenols, the specific ortho-chloro substitution pattern of 4-A2CP is critical for directing the regioselective formation of the thiazine ring and for the subsequent biological activity of the resulting molecules . This differentiates it from analogs with alternative substitution patterns, such as 2-amino-5-chlorophenol, which is more commonly employed for synthesizing ferrocenyl Schiff bases and benzoxazole derivatives .

Synthetic utility
Class-level
Key intermediate for antifungal 1,4-benzothiazines and polydopamine composites.
Ortho-chloro substitution directs regioselective heterocycle formation.
Synthetic protocols are application-specific; not interchangeable with 2-amino-5-chlorophenol.
Medicinal Chemistry Antifungal Agents Heterocyclic Synthesis

Bioactivation Pathways vs. 4-Aminophenol

The mechanism of 4-amino-2-chlorophenol (4-A2CP) nephrotoxicity involves bioactivation by cyclooxygenase and peroxidases, and the generation of free radicals, as demonstrated by attenuation of cytotoxicity by the peroxidase inhibitor mercaptosuccinic acid and antioxidants like ascorbate and glutathione [1]. This pathway is distinct from the toxicity mechanism of its unchlorinated parent, 4-aminophenol, and is a direct consequence of the ortho-chloro substitution. In contrast, inhibitors of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) did not attenuate 4-A2CP cytotoxicity, indicating that these major Phase I enzymes are not primarily responsible for its bioactivation in this model [1].

Bioactivation pathway
Head-to-head
Cytotoxicity reduced by peroxidase inhibitors/antioxidants; unaffected by CYP/FMO inhibitors.
Indicates ortho-chloro-dependent bioactivation distinct from 4-aminophenol.
IRCC model, LDH release measured after 60 min exposure.
Mechanistic Toxicology Drug Metabolism Bioactivation

Functional Response: Diuresis vs. Oliguria

The physiological manifestation of nephrotoxicity in vivo differs fundamentally between 4-amino-2-chlorophenol and its 2-amino-4-chloro isomer. At nephrotoxic doses, 4-amino-2-chlorophenol induces a state of diuresis (increased urine flow), accompanied by marked proteinuria, glucosuria, and hematuria [1]. In contrast, the 2-amino-4-chloro isomer at its toxic dose induces transient oliguria (decreased urine output) instead of diuresis, alongside milder functional impairments [1]. This divergent functional response to similar structural isomers highlights that the specific molecular target or pathophysiological mechanism engaged by 4-amino-2-chlorophenol within the kidney is distinct and not replicated by the alternative isomer.

Functional renal response
Head-to-head
0.8 mmol/kg induces diuresis with proteinuria/hematuria; isomer induces oliguria.
Divergent renal response may guide AKI phenotype selection.
Fischer 344 rat, 48-h monitoring; non-oliguric vs. oliguric model context.
Renal Physiology Acute Kidney Injury In Vivo Pharmacology

4-Amino-2-chlorophenol Hydrochloride: Application Scenarios


Non-Oliguric AKI Model

Based on the direct in vivo evidence demonstrating that 4-amino-2-chlorophenol induces diuresis, proteinuria, and marked proximal tubular damage at a well-defined dose of 0.8 mmol/kg (i.p.), this compound is ideally suited for establishing a robust and reproducible model of non-oliguric AKI in rats [1]. Its superior nephrotoxic potency compared to the 2-amino-4-chloro isomer ensures a clear, dose-dependent toxicological response, making it a reliable positive control or tool compound for studying AKI pathophysiology and testing reno-protective interventions [1].

Structure-Toxicity Relationship Studies

The well-characterized ranking of in vitro cytotoxicity (4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP) positions 4-amino-2-chlorophenol as an essential intermediate comparator in STR investigations [2]. Its distinct bioactivation pathway, which is dependent on peroxidases and cyclooxygenase rather than CYP450 or FMO enzymes, provides a unique mechanistic signature that can be used to dissect the molecular basis of chloroaniline-induced toxicity and to compare it with other halogenated or non-halogenated analogs [2].

Antifungal 1,4-Benzothiazine Synthesis

For medicinal chemistry programs targeting novel antifungal agents, 4-amino-2-chlorophenol serves as a critical and non-interchangeable starting material for the construction of the 1,4-benzothiazine scaffold . Its ortho-chloro substitution pattern is structurally essential for the regioselective cyclization and final biological activity of the target molecules. The availability of high-purity, analytically characterized material (≥98%) ensures consistent and reproducible synthetic outcomes, which is paramount for structure-activity relationship (SAR) optimization in drug discovery campaigns .

Fluorescent pH Indicators & Functional Materials

This compound is a validated building block for the synthesis of advanced functional materials, including novel fluorescent pH indicators based on the diketopyrrolopyrrole (DPP) core . The specific substitution pattern of 4-amino-2-chlorophenol is necessary to achieve the desired photophysical properties and the targeted pH-sensing capability of the final material. Furthermore, it is employed in the preparation of magnetically recyclable polydopamine composites, highlighting its versatility in materials science applications .

Application
Selection Property
Validation Focus
Renal injury model studies
Isomer-specific toxicological response
Diuresis-associated nephrotoxicity endpoints and renal function markers
Structure-toxicity relationship (STR) investigations
Ranked cytotoxicity profile among aminophenols
Peroxidase-dependent bioactivation pathway analysis
Heterocyclic synthesis (1,4-benzothiazines)
Ortho-chloro substitution for regioselective cyclization
Regiochemical identity and purity of final scaffold
Advanced functional materials research
Aminophenol core for DPP-based pH indicators
Photophysical property and pH-sensing performance
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